molecular formula C20H21N5O4 B3020669 6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-49-7

6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B3020669
CAS RN: 876671-49-7
M. Wt: 395.419
InChI Key: UWWBSAGYHYNCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that likely contains an imidazole ring, which is a five-membered planar ring system with three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole rings are known for their significance in biological and pharmaceutical contexts due to their ionizable nature, which can enhance pharmacokinetic properties such as solubility and bioavailability .

Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. Although the provided papers do not directly describe the synthesis of the specific compound , they do provide insight into the general synthetic strategies for related imidazole derivatives. For instance, the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves spectral analysis techniques such as 1H and 13C NMR, as well as FT-IR, to characterize the final product . These methods are crucial for confirming the structure of synthesized compounds and ensuring the purity and identity of the target molecule.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a key feature that contributes to their biological activity. The imidazole ring is an ionizable aromatic compound, which is a critical factor in the medicinal application of these molecules. The specific arrangement of substituents around the imidazole core can significantly influence the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of 2-(4-methoxyphenyl)phenanthro[9,10-d]imidazole by ferricyanide leads to the formation of photochromic compounds, which exhibit changes in color upon exposure to light. These photochromic compounds can generate imidazolyl radicals and aldehydes upon light irradiation, and the radicals can dimerize in the dark. The dimer can dissociate back to the radical upon heating, demonstrating the reversible nature of these photochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect the molecule's polarity, solubility, and overall reactivity. The ionizable nature of the imidazole ring contributes to the compound's solubility in aqueous environments, which is an important consideration for pharmaceutical applications. The ability of these compounds to participate in photochromic reactions also indicates potential applications in materials science, where reversible color changes are desirable .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. Some imidazole derivatives have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many other effects .

Safety and Hazards

The safety and hazards of imidazole and its derivatives would depend on the specific compound. For detailed information, one should refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-13-11-24-16-17(21-19(24)23(13)9-10-29-3)22(2)20(28)25(18(16)27)12-15(26)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWBSAGYHYNCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.